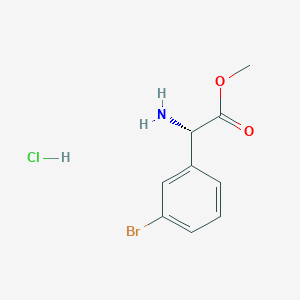

![molecular formula C13H14ClFN2O2 B6279864 (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one CAS No. 2248221-09-0](/img/no-structure.png)

(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazines are a type of phenolic resin that have excellent properties such as high thermal stability, high glass transition temperature, high mechanical properties, and low water absorption . They are used in various fields such as electronics, aerospace, and machinery manufacturing .

Synthesis Analysis

Benzoxazines can be synthesized through a Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Bio-based benzoxazines are being researched as alternatives to petroleum-based benzoxazines due to environmental implications .Molecular Structure Analysis

The molecular structure of benzoxazines is characterized by a benzene ring fused with an oxazine ring. The oxazine ring contains an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The curing mechanism of benzoxazines involves a ring-opening polymerization activated by a thermal treatment . The position of substituents on the benzoxazine ring can affect the curing mechanism .Physical And Chemical Properties Analysis

Physical properties of benzoxazines include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties include flammability, toxicity, enthalpy of formation, heat of combustion, oxidation states, and pH .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one involves the formation of the spirocyclic benzoxazine-piperidine ring system followed by the introduction of the chloro and fluoro substituents at the appropriate positions. The synthesis will be carried out in several steps, including the formation of the benzoxazine-piperidine ring system, introduction of the methyl group, and finally, the introduction of the chloro and fluoro substituents.", "Starting Materials": [ "2-aminophenol", "2-chlorobenzaldehyde", "2-fluorobenzaldehyde", "methylamine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminophenol with 2-chlorobenzaldehyde in ethanol to form 2-(2-chlorobenzylideneamino)phenol", "Step 2: Cyclization of 2-(2-chlorobenzylideneamino)phenol with ethyl acetoacetate in the presence of sodium ethoxide to form 6-chloro-5-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydro-2-oxo-3H-benzoxazine", "Step 3: Methylation of 6-chloro-5-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydro-2-oxo-3H-benzoxazine with methylamine in acetic anhydride to form (5'R)-6-chloro-5-methyl-5'-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one", "Step 4: Conversion of (5'R)-6-chloro-5-methyl-5'-(2-ethoxycarbonyl-1-methylvinyl)-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one to (5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one by treatment with phosphorus oxychloride and triethylamine in dichloromethane, followed by addition of sodium bicarbonate and sodium chloride to quench the reaction and extract the product with water." ] } | |

Numéro CAS |

2248221-09-0 |

Nom du produit |

(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one |

Formule moléculaire |

C13H14ClFN2O2 |

Poids moléculaire |

284.7 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.